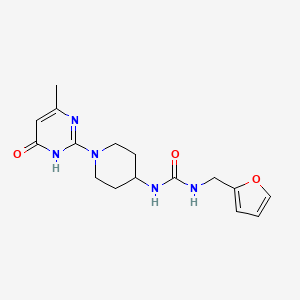![molecular formula C21H24FNO6 B2489824 Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate CAS No. 2279122-29-9](/img/structure/B2489824.png)
Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate” is a complex organic molecule. It contains several functional groups including a tert-butoxycarbonyl (Boc) protected amino group, a methoxy group, and a benzoate ester group. The presence of these functional groups suggests that this compound could be involved in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The Boc-protected amino group could be introduced using Boc-protected amine and a suitable coupling reagent. The methoxy and benzoate ester groups could be introduced using standard etherification and esterification reactions, respectively .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the Boc-protected amino group, methoxy group, and benzoate ester group would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
This compound could participate in a variety of chemical reactions. The Boc-protected amino group could be deprotected under acidic conditions to reveal a free amine. The benzoate ester could be hydrolyzed to yield a carboxylic acid and methanol. The methoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar Boc-protected amino group, methoxy group, and benzoate ester group could impact the compound’s solubility, boiling point, and melting point .科学的研究の応用
Synthesis and Chemical Transformations
- Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate and similar compounds have been extensively studied in the field of organic synthesis. For instance, Janez Baš et al. (2001) discussed the synthesis and transformations of a closely related compound, highlighting its utility in the creation of various substituted products (Baš et al., 2001).
Applications in Sensor Development
- Compounds with similar structures have been used in developing sensitive and selective sensors. Xingpei Ye et al. (2014) developed a fluorogenic chemosensor using a related o-aminophenol-based structure, demonstrating its potential for detecting specific metal ions like Al3+ (Ye et al., 2014).
Structural Analysis and Crystallography
- In the field of crystallography, compounds containing tert-butoxycarbonyl groups have been examined to understand their molecular structures and stereochemistry. K. Ravikumar et al. (2015) determined the structures of four oxoindole-linked α-alkoxy-β-amino acid derivatives, providing insights into the diastereoselectivity of related chemical reactions (Ravikumar et al., 2015).
Development of Pharmaceutical Intermediates
- The synthesis of compounds with tert-butoxycarbonyl groups is crucial in developing pharmaceutical intermediates. Zhuang Wei et al. (2010) explored the synthesis of a compound similar to Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate, emphasizing its role as an intermediate in drug synthesis (Wei et al., 2010).
Antagonists for Receptors
- Some derivatives of Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate have been explored as potential antagonists for specific receptors. Jan Tengler et al. (2013) synthesized hydrochlorides of related compounds as potential beta-blockers, highlighting the importance of such compounds in medicinal chemistry (Tengler et al., 2013).
作用機序
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . After the desired reactions are complete, the Boc group can be removed to reveal the amine. This suggests that the compound might interact with its targets through its amino group once the Boc group is removed.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s solubility, stability, and interactions with its targets . .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Additionally, the compound could be harmful if ingested, inhaled, or if it comes into contact with the skin .
将来の方向性
特性
IUPAC Name |
methyl 4-[3-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]-3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO6/c1-21(2,3)29-20(25)23-12-14-15(22)7-6-8-16(14)28-17-10-9-13(19(24)27-5)11-18(17)26-4/h6-11H,12H2,1-5H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVBUUMIMBOICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC=C1F)OC2=C(C=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)
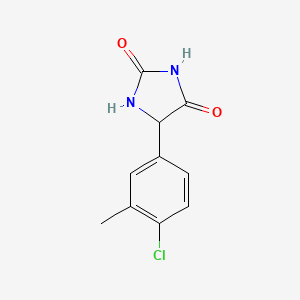

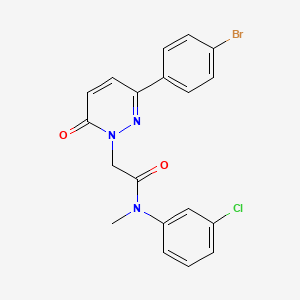
![Methyl 2-[(1R)-1-aminoethyl]benzoate hydrochloride](/img/structure/B2489748.png)
![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)
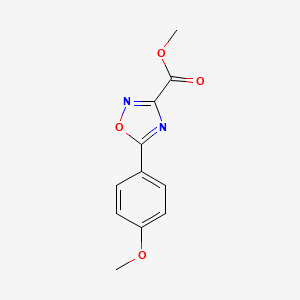
![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)
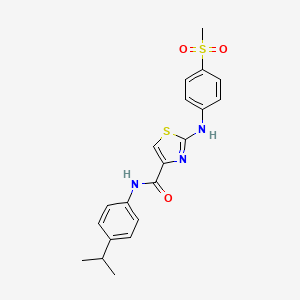
![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![Methyl 5-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2489762.png)
